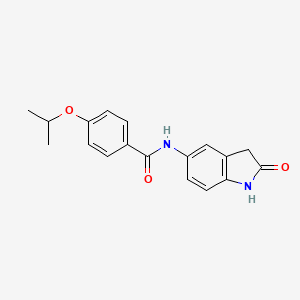

4-异丙氧基-N-(2-氧代吲哚-5-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

While the exact synthesis process for “4-isopropoxy-N-(2-oxoindolin-5-yl)benzamide” is not directly mentioned in the literature, related 2-oxoindoline-based compounds have been synthesized using various methods . For instance, one method involves the use of one-pot three-component Kabachnik-Fields reactions .科学研究应用

抗菌与抗癌评估

一系列衍生物,包括 N-(4-(1-苯甲酰基-5-氯-2-氧代吲哚-3-亚甲基氨基)苯磺酰基)-4-异丙氧基苯甲酰胺,显示出显着的体外抗菌和抗癌活性。这些化合物对微生物菌株和癌细胞系表现出有效性,表明它们作为治疗剂的潜力。该研究还强调了亲脂性和拓扑参数在确定这些靛红衍生物的抗菌活性中的重要性 (Kumar 等,2014)。

CFM-1 类似物的合成和抗癌活性

新型 N-(2-(2-(2-氧代吲哚-3-亚甲基)肼基羰基)苯基)-苯甲酰胺和 3-(2-氧代吲哚-3-亚甲基氨基)-2-取代喹唑啉-4(3H)-酮被开发为 CFM-1 类似物。这些化合物对几种癌细胞系表现出显着的抗肿瘤活性。QSAR 分析有助于开发抗癌活性的统计显着模型,表明药物开发中的靶向方法 (Alafeefy 等,2015)。

抗氧化活性

N-(苯并[d]恶唑-2-基)-2-(7-或 5-取代-2-氧代吲哚-3-亚甲基)肼基甲酰胺衍生物被合成并评估其抗癌和抗氧化活性。研究发现这些化合物对 HeLa、IMR-32 和 MCF-7 癌细胞系有效,并且它们还显示出显着的自由基清除能力。该研究表明这些化合物在开发抗氧化剂中的潜力 (Gudipati 等,2011)。

晶体结构和光谱分析

化合物 N-(1,3-二氧代异吲哚-2 基)苯甲酰胺使用红外光谱、SEM 和 X 射线衍射技术进行分析。这项综合研究提供了对晶体结构的见解,为对类似化合物的进一步研究奠定了基础 (Bülbül 等,2015)。

取代酰胺衍生物的抗菌活性

合成了 N-(1-异丙基-2-氧代吲哚-5-基)取代酰胺衍生物,并显示出显着的抗菌活性。这项研究突出了这些化合物在开发新的抗菌剂中的潜力,强调了结构修饰在增强活性中的作用 (Shankaraiah 等,2019)。

作用机制

Target of Action

The compound “4-isopropoxy-N-(2-oxoindolin-5-yl)benzamide” primarily targets protein kinases and carbonic anhydrase (CA) isoforms . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups, a process known as phosphorylation. This modification can activate or deactivate many protein targets, leading to changes in cell behavior. Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst .

Mode of Action

The compound interacts with its targets by inhibiting their activity. The inhibition of protein kinases disrupts the phosphorylation process, which can lead to the suppression of various cellular processes, including cell division and signal transduction . The inhibition of carbonic anhydrase isoforms can disrupt pH regulation and ion transport processes in cells .

Biochemical Pathways

The compound affects the kinase signaling pathways and carbonic anhydrase-related pathways . The disruption of kinase signaling pathways can lead to the inhibition of cell proliferation and induction of apoptosis, especially in cancer cells . The inhibition of carbonic anhydrase-related pathways can affect various physiological processes, including respiration, fluid secretion, and pH regulation .

Result of Action

The compound exhibits notable antiproliferative effects against various cancer cell lines . By inhibiting protein kinases and carbonic anhydrase isoforms, the compound can disrupt cell division and induce apoptosis, leading to a reduction in the growth of cancer cells .

生化分析

Biochemical Properties

It is known that the compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve both covalent and non-covalent bonds .

Cellular Effects

4-isopropoxy-N-(2-oxoindolin-5-yl)benzamide has been shown to exhibit notable cytotoxicity toward certain human cancer cell lines . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 4-isopropoxy-N-(2-oxoindolin-5-yl)benzamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s effects at the molecular level are significant and contribute to its overall biochemical activity .

属性

IUPAC Name |

N-(2-oxo-1,3-dihydroindol-5-yl)-4-propan-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-11(2)23-15-6-3-12(4-7-15)18(22)19-14-5-8-16-13(9-14)10-17(21)20-16/h3-9,11H,10H2,1-2H3,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSOCXRMNPWMCRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

![1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea](/img/structure/B2919839.png)

![3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-{4-hydroxy-4-[(morpholin-4-yl)methyl]piperidin-1-yl}propan-1-one](/img/structure/B2919841.png)

![2-cyclohexyl-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide](/img/structure/B2919842.png)

![1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]-3-(2-methylphenyl)propan-1-one](/img/structure/B2919844.png)

![2,4-dimethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2919845.png)

![N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B2919855.png)